2-Chloro-6-ethoxy-3-ethylquinoline
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Overview
Description
2-Chloro-6-ethoxy-3-ethylquinoline is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-Chloro-6-ethoxy-3-ethylquinoline involves several steps. One common method includes the reaction of 2-chloroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-Chloro-6-ethoxy-3-ethylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-6-ethoxy-3-ethylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-3-ethylquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-6-ethoxy-3-ethylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the ethoxy and ethyl groups, making it less versatile in certain reactions.
6-Ethoxyquinoline: Does not have the chlorine and ethyl groups, which can affect its reactivity and applications.
3-Ethylquinoline: Missing the chlorine and ethoxy groups, leading to different chemical properties and uses.
The presence of the chloro, ethoxy, and ethyl groups in this compound makes it unique and provides it with distinct chemical properties and reactivity .
Properties
CAS No. |
1031928-17-2 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-3-ethylquinoline |
InChI |
InChI=1S/C13H14ClNO/c1-3-9-7-10-8-11(16-4-2)5-6-12(10)15-13(9)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
QUWBUFNNGNLIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OCC)Cl |
Origin of Product |
United States |
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